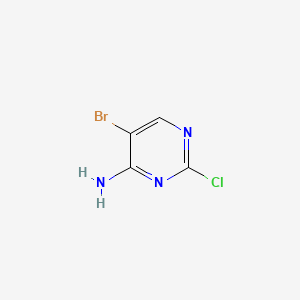

4-Amino-5-bromo-2-chloropyrimidine

Beschreibung

Contextualizing Halogenated Aminopyrimidines within Contemporary Chemical Synthesis

Within the broader class of pyrimidines, halogenated aminopyrimidines represent a particularly valuable subclass of building blocks in organic synthesis. The presence of halogen atoms provides reactive handles for a variety of cross-coupling reactions, nucleophilic substitutions, and other transformations, enabling the construction of complex molecular architectures. google.com The amino group, on the other hand, can act as a hydrogen bond donor and a site for further functionalization, influencing the molecule's conformation and interaction with biological targets. The interplay between the electron-withdrawing nature of the halogens and the electron-donating character of the amino group imparts unique reactivity and properties to these compounds.

The introduction of halogens into a molecule can significantly impact its lipophilicity, metabolic stability, and binding affinity to target proteins. mdpi.comnih.gov This makes halogenated aminopyrimidines highly sought-after intermediates in the development of new therapeutic agents and functional materials.

Academic Significance of 4-Amino-5-bromo-2-chloropyrimidine as a Synthetic Synthon

This compound has emerged as a significant and versatile synthon in organic chemistry. fishersci.ptfishersci.ca Its trifunctional nature, possessing three distinct reactive sites—the chloro, bromo, and amino groups—allows for selective and sequential chemical modifications. This controlled reactivity is a key feature that enables the synthesis of a diverse range of poly-substituted pyrimidine (B1678525) derivatives.

The differential reactivity of the halogen atoms is particularly noteworthy. The bromine atom at the 5-position is generally more susceptible to certain cross-coupling reactions compared to the chlorine atom at the 2-position, allowing for regioselective functionalization. This characteristic is crucial for the modular synthesis of complex target molecules. The amino group at the 4-position can be acylated, alkylated, or participate in the formation of fused heterocyclic systems. This compound serves as a critical intermediate in the synthesis of various biologically active molecules, including kinase inhibitors for cancer therapy. guidechem.com

Evolution of Research Trajectories Pertaining to Poly-Substituted Pyrimidine Scaffolds

The field of pyrimidine chemistry has evolved from the synthesis of simple, monosubstituted derivatives to the development of sophisticated, poly-substituted scaffolds with complex three-dimensional structures. researchgate.netnih.gov Early research often focused on the biological activities of naturally occurring pyrimidines and their simple synthetic analogs. However, advancements in synthetic methodologies, particularly in cross-coupling technologies, have opened up new avenues for the creation of highly decorated pyrimidine cores.

Recent research trends highlight a move towards diversity-oriented synthesis, where libraries of structurally diverse pyrimidine-embedded polyheterocycles are created to explore new chemical space and identify novel biological activities. researchgate.net Computational and data-driven approaches are also playing an increasingly important role in the design and prediction of the properties of new pyrimidine derivatives. mdpi.com The focus has shifted towards creating molecules with specific conformational properties and the ability to interact with challenging biological targets. nih.gov

Scope and Objectives for In-depth Academic Exploration of this compound

This article aims to provide a comprehensive academic exploration of this compound. The primary objectives are to:

Detail its fundamental physicochemical properties.

Elucidate its synthesis and reactivity.

Showcase its application as a key building block in the synthesis of complex molecules.

Provide an overview of the broader research context of poly-substituted pyrimidines.

By focusing on this specific compound, this article will illustrate the broader principles and trends that govern the use of halogenated heterocyclic compounds in modern chemical research.

Physicochemical Properties of this compound

The utility of this compound as a synthetic intermediate is underpinned by its distinct physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C4H3BrClN3 | fishersci.casigmaaldrich.com |

| Molecular Weight | 208.44 g/mol | sigmaaldrich.com |

| Melting Point | 127.3-128.4 °C | guidechem.com |

| Boiling Point (Predicted) | 315.5±37.0 °C | guidechem.com |

| Density (Predicted) | 1.834±0.06 g/cm3 | guidechem.com |

| Solubility | Slightly soluble in water. | fishersci.ptfishersci.ca |

Synthesis and Reactivity

The primary reported synthesis of this compound involves the treatment of 5-bromo-2,4-dichloropyrimidine (B17362) with ammonia (B1221849). This reaction proceeds via a nucleophilic aromatic substitution where the amino group preferentially displaces the chlorine atom at the 4-position. The reaction is typically carried out under reflux conditions. guidechem.com While this method is straightforward, the yield can be variable. guidechem.com

The reactivity of this compound is characterized by the distinct functionalities present on the pyrimidine ring. The chlorine atom at the 2-position and the bromine atom at the 5-position are both susceptible to nucleophilic substitution and various transition-metal-catalyzed cross-coupling reactions. The bromine atom at C5 is generally more reactive in certain cross-coupling reactions than the chlorine at C2. The amino group at the 4-position can undergo acylation, alkylation, or participate in condensation reactions to form fused heterocyclic systems. This differential reactivity allows for a stepwise and controlled elaboration of the pyrimidine core, making it a valuable tool for building molecular complexity.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2-chloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClN3/c5-2-1-8-4(6)9-3(2)7/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWALNIZDHZTSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376878 | |

| Record name | 4-Amino-5-bromo-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205672-25-9 | |

| Record name | 4-Amino-5-bromo-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-5-bromo-2-chloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Amino 5 Bromo 2 Chloropyrimidine

Established Synthetic Pathways to Halogenated Aminopyrimidines

The traditional synthesis of 4-amino-5-bromo-2-chloropyrimidine often involves multi-step processes that begin with the construction of the core pyrimidine (B1678525) ring, followed by strategic halogenation and amination reactions.

Precursor Selection and Strategic Functionalization for Pyrimidine Ring Systems

A common and effective route to this compound starts with 5-bromo-2,4-dichloropyrimidine (B17362). guidechem.com This precursor is advantageous due to its commercial availability and the differential reactivity of its two chlorine atoms, which allows for selective substitution. The synthesis of 5-bromo-2,4-dichloropyrimidine itself can be achieved from more basic starting materials like 2-amino-4-chloropyridine (B16104) through bromination and subsequent diazotization and chlorination, with total yields reported to be greater than 50%. google.com Another approach involves the use of 2-hydroxypyrimidine, which can be brominated and then chlorinated using reagents like phosphorus oxychloride. chemicalbook.comchemicalbook.com

The strategic functionalization lies in the selective amination of the more reactive chlorine atom at the C4 position of 5-bromo-2,4-dichloropyrimidine. This selectivity is a key aspect of the synthesis, leading directly to the desired product.

Reaction Condition Optimization for High Yield and Purity of this compound

To achieve high yields and purity, the reaction conditions for the amination of 5-bromo-2,4-dichloropyrimidine are critical. A widely employed method involves reacting 5-bromo-2,4-dichloropyrimidine with ammonia (B1221849). guidechem.com The reaction is typically carried out in a suitable solvent and may be heated under reflux for several hours to ensure completion. guidechem.com

Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. guidechem.com Following the reaction, the crude product is often purified by filtration, washing with solvents such as ethanol (B145695) and water, and subsequent recrystallization from a mixed solvent system like chloroform (B151607) and petroleum ether to obtain the final product as a white solid. guidechem.com The optimization of these conditions, including temperature, reaction time, and purification methods, is essential for maximizing the yield and ensuring the high purity of the final compound.

| Parameter | Condition | Purpose | Reference |

| Starting Material | 5-bromo-2,4-dichloropyrimidine | Provides the pyrimidine core with necessary halogen substituents. | guidechem.com |

| Reagent | Ammonia | Introduces the amino group at the C4 position. | guidechem.com |

| Reaction | Reflux | To drive the reaction to completion. | guidechem.com |

| Monitoring | Thin Layer Chromatography (TLC) | To track the progress of the reaction. | guidechem.com |

| Purification | Recrystallization | To obtain a high-purity final product. | guidechem.com |

This interactive table summarizes the optimized reaction conditions for the synthesis of this compound.

Advanced Synthetic Approaches and Innovations

In recent years, the focus of chemical synthesis has shifted towards more sustainable and efficient methodologies. This has led to the exploration of green chemistry principles, advanced catalytic methods, and flow chemistry applications in the production of this compound and related compounds.

Catalytic Methodologies for Selective Halogenation and Amination

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to higher selectivity and efficiency. For the synthesis of this compound, catalytic methods are being explored for both the halogenation and amination steps. For instance, the use of phase transfer catalysts like cetyltrimethylammonium chloride has been shown to improve the efficiency of chlorination reactions. chemicalbook.com

In the context of amination, while the direct amination of 5-bromo-2,4-dichloropyrimidine is a common route, catalytic methods for C-H amination are an emerging area of interest for pyrimidine functionalization. researchgate.netnih.govacs.org These methods could potentially offer more direct routes to aminopyrimidines from simpler precursors, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds, although their application must be carefully controlled to achieve the desired regioselectivity on poly-halogenated substrates. acs.org

Flow Chemistry Applications in the Preparation of this compound

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. While specific applications of flow chemistry for the synthesis of this compound are not yet widely reported in the literature, the principles of flow chemistry are highly applicable to the individual reaction steps involved.

For example, halogenation and amination reactions, which can be exothermic, can be performed more safely and with better control in a flow reactor. The precise control over reaction parameters such as temperature, pressure, and residence time offered by flow systems can lead to higher yields and purities. This technology holds significant promise for the future industrial production of this compound and other fine chemicals, enabling more efficient, safer, and more sustainable manufacturing processes.

Regioselective and Stereoselective Synthesis Considerations

Regioselectivity:

The regioselectivity of the amination of 5-bromo-2,4-dichloropyrimidine is a critical aspect of its synthesis. The pyrimidine ring contains two chlorine atoms at positions 2 and 4, which are both susceptible to nucleophilic attack. However, the electronic properties of the pyrimidine ring and the influence of the bromo substituent at position 5 dictate the preferred site of substitution.

In the reaction of 2,4-dichloropyrimidines with nucleophiles, substitution generally occurs preferentially at the C-4 position. nih.govacs.org This preference is attributed to the electronic characteristics of the pyrimidine ring system. For 5-substituted-2,4-dichloropyrimidines, particularly those with an electron-withdrawing group at C-5, the selectivity for substitution at the C-4 position is further enhanced. nih.gov

Studies on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia have confirmed through X-ray crystallography that the major product is 5-bromo-2-chloro-6-methylpyrimidin-4-amine, highlighting the regioselective displacement at the C-4 position. researchgate.net While this specific study includes a methyl group at C-6, the principle of preferential C-4 amination is a key consideration for the synthesis of this compound.

It is noteworthy that the choice of nucleophile can influence regioselectivity. For instance, the use of tertiary amine nucleophiles has been shown to favor substitution at the C-2 position in certain 2,4-dichloropyrimidines. nih.gov However, for the synthesis of this compound using ammonia or primary/secondary amines, C-4 substitution is the predominant pathway. acs.org

Stereoselectivity:

The compound this compound is an achiral molecule and does not possess any stereocenters. Therefore, considerations of stereoselective synthesis are not applicable to this particular chemical entity.

Purification Techniques and Strategies for Scalable Production

Purification Techniques:

The purification of this compound is essential to obtain a product of high purity, which is crucial for its use in subsequent synthetic steps, particularly in the pharmaceutical industry. Common purification methods include:

Recrystallization: This is a widely used technique for purifying solid organic compounds. Following the synthesis, the crude product is typically washed with solvents like ethanol and water to remove some impurities. guidechem.com Subsequently, recrystallization from a suitable solvent or solvent mixture, such as chloroform and petroleum ether, is employed to obtain the pure crystalline solid. guidechem.com Another documented method involves recrystallization from acetonitrile (B52724), which yielded a product with a melting point of 460–461 K. researchgate.net

Chromatography: Column chromatography is another effective method for purification, especially for separating the desired product from closely related impurities. While specific conditions for this compound are not detailed in the provided results, high-performance liquid chromatography (HPLC) is mentioned as a technique to check the purity of related bromo-chloro-pyrimidine compounds. google.com Normal-phase HPLC using monolithic silica (B1680970) columns has been studied for the separation of various pyrimidine derivatives. nih.gov

Acid-Base Extraction: In some synthetic procedures, an acid-base extraction can be utilized to purify the product. For example, in a synthesis starting from 2-amino-4-chloropyridine, the crude product is dissolved in an organic solvent and washed with an acidic solution, followed by neutralization and extraction. google.com

Strategies for Scalable Production:

The transition from laboratory-scale synthesis to large-scale industrial production requires robust and efficient methodologies. For this compound and related compounds, several strategies are considered to ensure scalability, cost-effectiveness, and safety.

Reactivity and Derivatization Chemistry of 4 Amino 5 Bromo 2 Chloropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyrimidine (B1678525) Core

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying the 4-Amino-5-bromo-2-chloropyrimidine scaffold. This process involves the attack of a nucleophile on the electron-deficient pyrimidine ring, leading to the displacement of a halide leaving group. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex libretexts.orgnih.gov. The presence of electron-withdrawing nitrogen atoms in the pyrimidine ring facilitates this reaction by stabilizing the negative charge of the intermediate complex libretexts.orgyoutube.comyoutube.com.

Reactivity of the Chloro Substituent Towards Various Nucleophiles

In the context of this compound, the chlorine atom at the C2 position is generally the more reactive site for nucleophilic aromatic substitution compared to the bromine atom at the C5 position. This is a common reactivity pattern observed in dihalopyrimidines where the halogen at the C2 or C4 position is more susceptible to nucleophilic attack. For instance, in 2,4-dichloropyrimidines, substitution reactions typically favor the C4 position figshare.comacs.org.

The chloro group at the C2 position can be displaced by a variety of nucleophiles. Common nucleophiles employed in these reactions include amines, alkoxides, and thiolates. The reaction conditions, such as solvent, temperature, and the nature of the base, can significantly influence the outcome and efficiency of the substitution.

| Nucleophile | Product Type |

| Primary Amines | 2-Amino-4-amino-5-bromopyrimidine derivatives |

| Secondary Amines | 2-(Dialkylamino)-4-amino-5-bromopyrimidine derivatives |

| Alkoxides | 2-Alkoxy-4-amino-5-bromopyrimidine derivatives |

| Thiolates | 2-(Alkylthio)-4-amino-5-bromopyrimidine derivatives |

Selective Amination and Alkoxylation Strategies

Selective functionalization of this compound via amination and alkoxylation at the C2 position allows for the synthesis of a diverse range of derivatives.

Amination: The reaction with various primary and secondary amines is a common strategy to introduce new amino functionalities. These reactions are often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Microwave-assisted synthesis has been shown to be an efficient method for the preparation of 2-amino-4-chloro-pyrimidine derivatives, suggesting a similar approach could be applied to this compound nih.gov.

Alkoxylation: The displacement of the C2-chloro substituent by alkoxides provides access to 2-alkoxy-4-amino-5-bromopyrimidine derivatives. These reactions are typically performed by treating the substrate with an alcohol in the presence of a strong base, such as sodium or potassium hydroxide, or a metal alkoxide.

Palladium-Catalyzed Cross-Coupling Reactions at Bromine and Chlorine Centers

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the this compound core. The differential reactivity of the C-Br and C-Cl bonds allows for selective or sequential couplings. In general, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed oxidative addition steps, which is the initial step in the catalytic cycle of many cross-coupling reactions libretexts.org. This reactivity difference can be exploited to achieve site-selective derivatization.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substituents

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound (boronic acid or ester) and an organic halide in the presence of a palladium catalyst and a base libretexts.org. This reaction is widely used to introduce aryl and heteroaryl moieties.

Given the higher reactivity of the C-Br bond, Suzuki-Miyaura coupling on this compound is expected to occur selectively at the C5 position. Studies on related dihalopyrimidines have demonstrated the feasibility of selective Suzuki-Miyaura coupling at the more reactive halogen site researchgate.netnih.gov.

| Coupling Partner | Catalyst System (Typical) | Product |

| Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃, K₃PO₄) | 4-Amino-5-aryl-2-chloropyrimidine |

| Heteroarylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃, K₃PO₄) | 4-Amino-5-heteroaryl-2-chloropyrimidine |

Sonogashira Coupling for Alkynyl Group Introduction

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base organic-chemistry.orgwikipedia.org. This reaction is instrumental for the introduction of alkynyl groups.

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound would be expected to proceed selectively at the C5-bromo position under controlled conditions. This selectivity allows for the synthesis of 5-alkynyl-4-amino-2-chloropyrimidines, which can be further functionalized.

| Coupling Partner | Catalyst System (Typical) | Product |

| Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 4-Amino-5-alkynyl-2-chloropyrimidine |

Buchwald-Hartwig Amination for Diverse Amine Derivatization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines wikipedia.orglibretexts.org. This reaction is highly versatile and allows for the coupling of a wide range of amines, including primary and secondary amines, with aryl halides.

The Buchwald-Hartwig amination can be applied to this compound to introduce a diverse range of amino substituents. The selectivity of the reaction would again favor the more reactive C-Br bond at the C5 position. This provides a complementary method to nucleophilic aromatic substitution for the introduction of amino groups, particularly for amines that are poor nucleophiles.

| Coupling Partner | Catalyst System (Typical) | Product |

| Primary Amine | Pd catalyst, Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu) | 4,5-Diamino-2-chloropyrimidine derivative |

| Secondary Amine | Pd catalyst, Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu) | 4-Amino-5-(dialkylamino)-2-chloropyrimidine derivative |

Kumada, Negishi, and Stille Coupling Applications

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound offers distinct sites for such transformations. The presence of both a bromo and a chloro substituent allows for potential regioselective couplings, primarily due to the greater reactivity of the C-Br bond compared to the C-Cl bond in typical palladium-catalyzed systems.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. While specific examples utilizing this compound are not extensively documented in readily available literature, the principles of Kumada coupling suggest its applicability. The reaction would likely proceed selectively at the more reactive C5-bromo position. A general representation of this transformation would involve the reaction of this compound with an organomagnesium reagent (R-MgBr) in the presence of a suitable palladium or nickel catalyst, such as Pd(PPh₃)₄ or Ni(dppp)Cl₂, to yield the 5-substituted-4-amino-2-chloropyrimidine.

Negishi Coupling: The Negishi coupling employs an organozinc reagent in a palladium- or nickel-catalyzed reaction with an organic halide. This method is known for its high functional group tolerance. The reaction of this compound with an organozinc compound (R-ZnX) would be expected to selectively form a C-C bond at the C5 position. The choice of catalyst, often a palladium(0) species, and reaction conditions would be crucial to ensure high yields and selectivity.

Stille Coupling: The Stille reaction utilizes an organotin reagent and an organic halide under palladium catalysis. Organostannanes are stable and tolerate a wide variety of functional groups, making the Stille coupling a versatile method. For this compound, a Stille coupling with an organostannane (R-SnBu₃) would preferentially occur at the C5-bromo position. The reaction is typically carried out in the presence of a palladium catalyst like Pd(PPh₃)₄ and often requires an additive, such as Cu(I) salts, to facilitate the transmetalation step.

The general order of reactivity for halogens in these palladium-catalyzed cross-coupling reactions is I > Br > Cl. This inherent difference in reactivity is the basis for the anticipated regioselectivity in the functionalization of this compound, allowing for the selective substitution of the bromine atom while leaving the chlorine atom intact for potential subsequent transformations.

Electrophilic Substitution and Functional Group Interconversions on the Amino Group

The 4-amino group of this compound is a key site for further functionalization, enabling the introduction of a variety of substituents and the synthesis of diverse derivatives.

Acylation and Sulfonylation of the 4-Amino Moiety

The primary amino group at the C4 position can readily undergo acylation and sulfonylation reactions with appropriate electrophiles.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base, such as pyridine or triethylamine, leads to the formation of the corresponding N-acyl-4-amino-5-bromo-2-chloropyrimidine derivatives. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent.

| Reagent | Product |

| Acetyl chloride | N-(5-bromo-2-chloropyrimidin-4-yl)acetamide |

| Benzoyl chloride | N-(5-bromo-2-chloropyrimidin-4-yl)benzamide |

Sulfonylation: Similarly, sulfonylation can be achieved by treating this compound with sulfonyl chlorides in the presence of a base. This reaction yields the corresponding sulfonamide derivatives, which are important pharmacophores in many drug molecules.

| Reagent | Product |

| Methanesulfonyl chloride | N-(5-bromo-2-chloropyrimidin-4-yl)methanesulfonamide |

| p-Toluenesulfonyl chloride | N-(5-bromo-2-chloropyrimidin-4-yl)-4-methylbenzenesulfonamide |

These reactions are generally high-yielding and provide a straightforward method for modifying the electronic and steric properties of the pyrimidine core.

Diazotization and Subsequent Transformations

The 4-amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the pyrimidine ring. The diazotization is typically carried out by treating the aminopyrimidine with nitrous acid (HONO), generated in situ from sodium nitrite and a strong acid (e.g., HCl, H₂SO₄) at low temperatures.

The resulting pyrimidine-4-diazonium salt is generally unstable and is used immediately in subsequent reactions. Classic transformations of diazonium salts, such as the Sandmeyer and Schiemann reactions, can be applied.

Sandmeyer Reaction: Treatment of the diazonium salt with copper(I) salts can introduce various nucleophiles. For example:

Copper(I) chloride (CuCl) would replace the diazonium group with a chlorine atom, yielding 5-bromo-2,4-dichloropyrimidine (B17362).

Copper(I) bromide (CuBr) would yield 2,5-dibromo-4-chloropyrimidine.

Copper(I) cyanide (CuCN) would introduce a cyano group, forming 5-bromo-2-chloro-4-cyanopyrimidine.

Schiemann Reaction: Heating the corresponding tetrafluoroborate diazonium salt allows for the introduction of a fluorine atom, a transformation that is often challenging to achieve by other means.

These transformations significantly expand the synthetic utility of this compound by enabling the replacement of the amino group with a variety of other functionalities.

Multi-Step Synthesis of Complex Pyrimidine Derivatives Utilizing this compound as a Building Block

The differential reactivity of the functional groups on the this compound ring makes it an ideal starting material for the sequential and regioselective synthesis of highly substituted and complex pyrimidine derivatives. Many of these derivatives are of interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in biologically active molecules. guidechem.com

A common synthetic strategy involves the initial selective reaction at the most reactive C5-bromo position via a cross-coupling reaction, followed by modification of the C2-chloro and/or the C4-amino groups. For instance, a Suzuki coupling at the C5 position could be followed by a nucleophilic aromatic substitution at the C2 position, and finally, acylation or sulfonylation of the C4-amino group. This stepwise approach allows for the controlled construction of intricate molecular architectures.

While specific multi-step syntheses starting directly from this compound are not always explicitly detailed, its role as a key intermediate can be inferred from the synthesis of various kinase inhibitors and other therapeutic agents where a 4-amino-2-substituted-5-aryl/heteroaryl-pyrimidine core is present.

Chemo- and Regioselectivity Challenges in Derivatization

The presence of three distinct reactive sites—the C4-amino group, the C5-bromo atom, and the C2-chloro atom—presents both opportunities and challenges in the derivatization of this compound. Achieving the desired chemo- and regioselectivity is a critical aspect of its synthetic application.

Challenges in Cross-Coupling Reactions: While the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed couplings, achieving complete selectivity can be challenging. Under harsh reaction conditions or with highly active catalyst systems, competing coupling at the C2-chloro position can occur, leading to a mixture of products. Careful optimization of the catalyst, ligands, base, solvent, and temperature is often necessary to favor mono-substitution at the C5 position.

Competition between N- and C-functionalization: The 4-amino group is a nucleophile and can compete with other nucleophilic reagents intended for substitution at the C2 or C5 positions. For instance, in reactions with strong bases, deprotonation of the amino group can occur, potentially leading to undesired side reactions. Protection of the amino group as an amide or carbamate (B1207046) may be necessary in some synthetic routes to avoid this complication.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyrimidine ring activates the chloro and bromo substituents towards nucleophilic aromatic substitution. The relative reactivity of the C2-chloro and C5-bromo positions towards SNAr can be influenced by the nature of the nucleophile and the reaction conditions. Generally, the C2 and C4/6 positions in pyrimidines are more activated towards nucleophilic attack than the C5 position. Therefore, selective substitution at the C2-chloro position in the presence of the C5-bromo substituent is often feasible. However, controlling the reaction to prevent substitution at both positions can be a challenge.

Advanced Spectroscopic and Analytical Methodologies for Pyrimidine Compound Research

High-Resolution NMR Spectroscopic Techniques for Structural Assignment of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 4-Amino-5-bromo-2-chloropyrimidine and its derivatives. High-resolution ¹H and ¹³C NMR spectra provide definitive confirmation of the molecular connectivity and substitution pattern on the pyrimidine (B1678525) ring. nih.govnih.gov

In a typical analysis using a deuterated solvent like DMSO-d₆, the ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the molecule. nih.gov The amino (-NH₂) protons would likely appear as a broad singlet, and the single proton on the pyrimidine ring (at the C6 position) would also produce a characteristic singlet. The chemical shift of this C6-H is influenced by the electronic effects of the adjacent substituents—the amino, bromo, and chloro groups.

¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. The positions of the carbon signals are highly dependent on the electronegativity of the attached atoms, allowing for precise mapping of the bromo, chloro, and amino substituents on the pyrimidine core. nih.gov Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm connectivities, although for a relatively simple structure like this compound, 1D spectra are often sufficient for structural verification.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| H (on C6) | ¹H | ~8.0-8.5 | Singlet | Position influenced by adjacent halogen and amino groups. |

| H (on NH₂) | ¹H | ~7.0-7.5 | Broad Singlet | Chemical shift can be variable and concentration-dependent. |

| C2 | ¹³C | ~158-162 | N/A | Carbon bearing the chlorine atom. |

| C4 | ¹³C | ~160-164 | N/A | Carbon bearing the amino group. |

| C5 | ¹³C | ~95-100 | N/A | Carbon bearing the bromine atom, significantly shielded. |

Note: These are predicted values and actual experimental values may vary.

Mass Spectrometry Approaches for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the molecular formula of this compound (C₄H₃BrClN₃). sigmaaldrich.com Using techniques like Electrospray Ionization (ESI), the molecule is typically observed as its protonated molecular ion, [M+H]⁺. nih.gov HRMS provides a highly accurate mass measurement, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern created by the presence of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). nih.gov This results in a characteristic cluster of peaks for the molecular ion, which serves as a definitive confirmation of the presence and number of these halogen atoms in the structure.

Table 2: Isotopic Pattern for the [M+H]⁺ Ion of this compound

| Ion Species | Calculated m/z | Relative Abundance (%) |

|---|---|---|

| [C₄H₄⁷⁹Br³⁵ClN₃]⁺ | 207.9277 | 100.0 |

| [C₄H₄⁸¹Br³⁵ClN₃]⁺ | 209.9257 | 97.3 |

| [C₄H₄⁷⁹Br³⁷ClN₃]⁺ | 209.9248 | 32.5 |

Note: Calculated for the protonated molecule [M+H]⁺. The monoisotopic mass is 206.9199 Da. uni.lu

Tandem Mass Spectrometry (MS/MS) for Mechanistic Studies

Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the parent ion, providing deeper structural insights. nationalmaglab.org In an MS/MS experiment, the molecular ion of this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. wikipedia.org

The fragmentation of halogenated pyrimidines can be complex, involving competitive losses of radicals and neutral molecules. researchgate.net For this compound, likely fragmentation pathways would include the initial loss of a bromine radical (•Br) or a chlorine radical (•Cl), as these represent relatively weak bonds. Subsequent fragmentation could involve the loss of small, stable neutral molecules such as hydrogen cyanide (HCN) from the pyrimidine ring, a common fragmentation route for nitrogen-containing heterocycles. Cross-ring cleavages are also possible, leading to a variety of smaller fragment ions that can help piece together the original structure. nih.govresearchgate.net

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound. nih.gov These methods probe the vibrational modes of the molecule's chemical bonds.

The IR spectrum provides a characteristic fingerprint for the compound. nih.gov Key absorption bands include the stretching vibrations of the amino group (N-H), which typically appear in the region of 3300-3500 cm⁻¹. The pyrimidine ring itself gives rise to a series of complex vibrations, including C=C and C=N stretching, which are found in the fingerprint region between 1400 and 1600 cm⁻¹. The C-Br and C-Cl stretching vibrations are expected at lower frequencies, typically below 800 cm⁻¹. Computational calculations can be used to predict vibrational frequencies, serving as benchmarks for the assignment of experimental IR and Raman spectra. nih.gov

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Frequency Range (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Amino (-NH₂) | N-H Bend | 1600 - 1650 |

| Pyrimidine Ring | C=N, C=C Stretch | 1400 - 1600 |

| Aryl Halogen | C-Cl Stretch | 600 - 800 |

X-ray Crystallography for Solid-State Structural Elucidation of Complex Derivatives

Crucially, X-ray analysis reveals the intermolecular interactions that govern the crystal packing. The presence of the amino group and the nitrogen atoms within the pyrimidine ring allows for the formation of extensive hydrogen bonding networks. nih.gov Specifically, N-H···N interactions are expected, where the amino group of one molecule acts as a hydrogen bond donor to a nitrogen atom on the pyrimidine ring of a neighboring molecule. These interactions can lead to the formation of extended two-dimensional (2D) sheets or three-dimensional (3D) network structures, which stabilize the crystal lattice. nih.gov

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatographic methods are essential for both the purification of this compound after its synthesis and for the assessment of its purity.

Silica (B1680970) gel column chromatography, including flash chromatography, is a standard method for purifying the crude product from reaction mixtures and removing starting materials or byproducts. wikipedia.orgresearchgate.net The separation is based on the differential adsorption of the components onto the stationary phase (silica gel) and their solubility in the mobile phase (a solvent system, often a mixture like hexane/ethyl acetate).

For purity assessment, High-Performance Liquid Chromatography (HPLC) is the technique of choice. A validated HPLC method can accurately quantify the purity of a sample and detect trace impurities. By using a suitable column (e.g., C18) and mobile phase, baseline separation of the target compound from any related substances or isomers can be achieved. Gas Chromatography (GC), while also a powerful separation technique, might be less suitable if the compound has low thermal stability, but it can be effective for analyzing more volatile derivatives or potential impurities. These techniques are also critical for the separation of potential positional isomers that may arise during synthesis. researchgate.net

Computational Chemistry and Theoretical Studies on 4 Amino 5 Bromo 2 Chloropyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Frontier Molecular Orbital (FMO) Analysis for Nucleophilic/Electrophilic Sites

No specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or their distribution across the 4-Amino-5-bromo-2-chloropyrimidine structure were found in the available literature. This information would be essential for identifying the electron-donating and electron-accepting capabilities of the molecule, thereby guiding its synthetic applications.

Electrostatic Potential (ESP) Mapping for Reaction Pathway Understanding

Similarly, publicly accessible ESP maps for this compound are not available. An ESP map would visually represent the electron density distribution, highlighting electron-rich and electron-deficient regions, which is fundamental for predicting non-covalent interactions and the initial steps of reaction pathways.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Detailed DFT studies on the reaction mechanisms involving this compound, which would include the characterization of transition states and the determination of energy profiles for its various reactions, are not present in the surveyed literature.

Transition State Characterization for Substitution Reactions

The synthesis of derivatives from this compound involves substitution reactions. However, computational characterizations of the transition states for these reactions, which would provide deep insight into the reaction kinetics and mechanisms, have not been published.

Energy Profile Determination for Derivatization Pathways

A complete energy profile for the derivatization pathways of this compound, which would map the energy changes along the reaction coordinate from reactants to products, is not available. Such a profile is key to understanding the thermodynamic and kinetic feasibility of different synthetic routes.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions of Derivatives

While the broader class of pyrimidine (B1678525) derivatives is extensively studied through molecular docking and dynamics simulations to assess their potential as ligands for various biological targets, specific studies that begin with this compound and then computationally evaluate its subsequent derivatives are not detailed in the literature. nih.govnih.gov The general findings for other pyrimidine-based compounds cannot be specifically and accurately attributed to derivatives of this compound without dedicated research.

Structure-Activity Relationship (SAR) Modeling for Pyrimidine Analogues

Various computational techniques are employed to develop QSAR models for pyrimidine analogues, ranging from linear methods like Multiple Linear Regression (MLR) to more complex, non-linear approaches such as Artificial Neural Networks (ANN). nih.govnih.gov Additionally, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are utilized to analyze the steric and electrostatic fields of molecules, providing a more detailed understanding of the ligand-receptor interactions that govern biological activity. mdpi.com

Anticancer Activity Modeling

The pyrimidine scaffold is a prominent feature in many anticancer agents, making its analogues a major focus of QSAR studies. nih.govmdpi.com Researchers have successfully developed models to predict the anticancer activity of various pyrimidine derivatives against different cancer cell lines and molecular targets.

One such study focused on a series of 33 furopyrimidine and thienopyrimidine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenesis therapies for cancer. nih.govnih.govmui.ac.ir Using both MLR and ANN methods, the researchers established a relationship between the compounds' structures and their inhibitory activity. nih.govmui.ac.ir The performance of the ANN model (R² = 0.998) was found to be significantly superior to the MLR model (R² = 0.889), indicating that non-linear relationships were crucial for accurately predicting the compounds' pharmacological activity. nih.govnih.govmui.ac.ir

Another data-driven machine learning QSAR study was conducted on a dataset of pyrimidine and uracil (B121893) derivatives with antiproliferative activity against cervical cancer cells. mdpi.comresearchgate.net This research developed a model that was validated both externally and through the synthesis and testing of new compounds. mdpi.com The study identified the molecular descriptor MDEN-23 as having a negative correlation with antiproliferative activity, meaning that more active compounds tended to have lower values for this descriptor. mdpi.com For instance, the most active compound, with both N-positions substituted with an ethoxy group, had the lowest MDEN-23 value. mdpi.com

Furthermore, 2D-QSAR analysis was performed on a series of pyrimidine-coumarin-triazole conjugates with potential activity against the MCF7 breast cancer cell line. mdpi.com The developed models were robust and highly predictive, with r² values of 0.99. mdpi.com These models were then used to design new compounds with even higher predicted inhibitory activity compared to the most active compound in the original dataset. mdpi.com

In a 3D-QSAR study on forty-seven thieno-pyrimidine derivatives as inhibitors for triple-negative breast cancer, both CoMFA and CoMSIA models were developed. mdpi.com The models were statistically robust and well-validated, with the CoMFA model showing a leave-one-out cross-validated correlation coefficient (q²) of 0.818 and a determination coefficient (r²) of 0.917. mdpi.com These models provided detailed insights into the structural features essential for inhibitory activity. mdpi.com

Table 1: Statistical Validation of QSAR Models for Anticancer Pyrimidine Analogues

| Study Focus | Modeling Method | R² (Determination Coefficient) | q² (Cross-validated R²) | Reference |

|---|---|---|---|---|

| Furopyrimidine and Thienopyrimidine VEGFR-2 Inhibitors | MLR | 0.889 | - | nih.govnih.gov |

| Furopyrimidine and Thienopyrimidine VEGFR-2 Inhibitors | ANN | 0.998 | - | nih.govnih.gov |

| Pyrimidine-Coumarin-Triazole Conjugates (Anti-MCF7) | 2D-QSAR | 0.99 | - | mdpi.com |

| Thieno-pyrimidine Derivatives (Triple Negative Breast Cancer) | CoMFA | 0.917 | 0.818 | mdpi.com |

| Thieno-pyrimidine Derivatives (Triple Negative Breast Cancer) | CoMSIA | 0.897 | 0.801 | mdpi.com |

Antileishmanial and Antibacterial Activity Modeling

QSAR studies are not limited to cancer research. A series of 30 2-pyridyl pyrimidine derivatives were subjected to QSAR and Quantitative Structure-Toxicity Relationship (QSTR) analyses to identify potent antileishmanial agents with low cytotoxicity. researchgate.net The study employed Multiple Linear Regression (MLR) and Non-Linear Regression (NLR) methods, which yielded determination coefficients (R²) of 0.824 and 0.870, respectively. researchgate.net The findings suggested that incorporating lipophilic and electronegative moieties could enhance the therapeutic index of these pyrimidine derivatives. researchgate.net

In the realm of antibacterial research, a series of 4-[2-Amino-6-(3,4,5-substituted-phenyl)pyrimidin-4-yl]benzenesulfonamide derivatives were designed and evaluated. biointerfaceresearch.com Computational analysis of their drug-likeness and bioactivity scores showed a strong correlation with the experimentally determined antibacterial potential. biointerfaceresearch.com For example, a derivative with an OCH3 substitution was predicted to be an active enzyme and kinase inhibitor, while an OH-substituted derivative showed potential as an enzyme inhibitor, kinase inhibitor, protease inhibitor, and GPCR ligand, which was supported by subsequent experimental testing. biointerfaceresearch.com

Mechanistic Investigations of Reactions Involving 4 Amino 5 Bromo 2 Chloropyrimidine

Kinetic Studies of Nucleophilic Displacement Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 4-amino-5-bromo-2-chloropyrimidine, given the presence of two halogen substituents on the electron-deficient pyrimidine (B1678525) ring. The kinetics of these reactions are typically second-order, with the rate dependent on the concentrations of both the pyrimidine substrate and the nucleophile. libretexts.org The rate of substitution is influenced by several factors, including the nature of the nucleophile, the leaving group, and the solvent. nih.govnih.gov

In the context of dihalopyrimidines, the chlorine at the C2 position and the bromine at the C5 position present two potential sites for nucleophilic attack. The relative reactivity of these positions is governed by the electronic effects of the ring nitrogen atoms and the amino group. The electron-withdrawing nature of the pyrimidine ring activates both halogens towards nucleophilic displacement.

A hypothetical kinetic study for the reaction of this compound with a generic nucleophile (Nu) could be designed to determine the rate constants for substitution at the C2 and C5 positions. The reaction progress could be monitored using techniques like HPLC or NMR spectroscopy. The expected rate law would be:

Rate = kobs[this compound][Nucleophile]

Where kobs is the observed rate constant. By analyzing the product distribution over time, the individual rate constants for substitution at each position could be determined.

Table 1: Hypothetical Kinetic Data for Nucleophilic Substitution of a Dihalopyrimidine

| Nucleophile | Solvent | Temperature (°C) | kC2 (M⁻¹s⁻¹) | kC5 (M⁻¹s⁻¹) |

| Piperidine | Methanol | 25 | Data not available | Data not available |

| Morpholine | DMF | 50 | Data not available | Data not available |

| Sodium Methoxide | Methanol | 25 | Data not available | Data not available |

| This table is illustrative and does not contain real experimental data for this compound. |

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds and are widely applicable to heteroaryl halides. libretexts.orglibretexts.orgwikipedia.orgorganic-chemistry.orgnih.govyoutube.comresearchgate.net For this compound, with its bromo and chloro substituents, selective cross-coupling at either position is a key challenge and a subject of mechanistic interest. The general catalytic cycles for these reactions provide a framework for understanding the transformations involving this substrate.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-halogen bond of the pyrimidine. The reactivity order for halogens is typically I > Br > Cl, suggesting that the C-Br bond at the 5-position would react preferentially over the C-Cl bond at the 2-position. libretexts.orgresearchgate.net

Transmetalation: The organopalladium(II) halide intermediate reacts with the organoboron species, which is activated by the base. This step involves the transfer of the organic group from boron to palladium.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. nih.gov

Table 2: General Catalytic Cycle for Suzuki-Miyaura Coupling

| Step | Description |

| Oxidative Addition | Pd(0) inserts into the C-X bond (X = Br or Cl). |

| Transmetalation | The organic group from the boronic acid derivative replaces the halide on the palladium complex. |

| Reductive Elimination | The two organic groups on the palladium complex couple, forming a new C-C bond and regenerating Pd(0). |

Sonogashira Coupling:

The Sonogashira coupling reaction pairs a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.orgnih.gov The catalytic cycle involves both a palladium cycle and a copper cycle.

Palladium Cycle: Similar to the Suzuki coupling, this cycle involves oxidative addition of the pyrimidine halide to the Pd(0) complex, followed by transmetalation and reductive elimination.

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then transfers the alkynyl group to the palladium(II) complex in the transmetalation step. wikipedia.org

In copper-free Sonogashira couplings, the base is thought to directly facilitate the formation of the palladium acetylide intermediate. libretexts.org

Isotopic Labeling Experiments to Probe Reaction Pathways

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. nih.govyoutube.comresearchgate.netosti.govnih.govrsc.org The use of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can provide unambiguous evidence for proposed intermediates and reaction pathways. rsc.orgnih.govnih.gov

For reactions involving this compound, several isotopic labeling strategies could be employed:

Deuterium Labeling: To investigate the mechanism of nucleophilic substitution, the amino group or specific positions on the pyrimidine ring could be deuterated. For instance, synthesizing 4-(d₂-amino)-5-bromo-2-chloropyrimidine and monitoring the deuterium content in the products and recovered starting materials could reveal information about proton transfer steps or the involvement of tautomeric forms. youtube.comresearchgate.netosti.govrsc.org

¹³C and ¹⁵N Labeling: The synthesis of this compound with ¹³C or ¹⁵N enrichment at specific positions would be invaluable for tracking bond formations and cleavages. rsc.orgnih.govnih.gov For example, in a cross-coupling reaction, a ¹³C-labeled pyrimidine could be used to confirm the site of coupling and to study any potential scrambling or rearrangement processes via NMR or mass spectrometry. nih.gov

Table 3: Potential Isotopic Labeling Studies for this compound

| Isotope | Labeled Position | Mechanistic Question to Address |

| ²H (Deuterium) | Amino group (ND₂) | Role of proton transfer in nucleophilic substitution. |

| ¹³C | C2 or C5 | Site-selectivity in cross-coupling reactions. |

| ¹⁵N | Ring Nitrogen or Amino Group | Involvement of nitrogen atoms in intermediates. |

Spectroscopic Monitoring of Reaction Intermediates

The direct observation of reaction intermediates provides compelling evidence for a proposed mechanism. Modern spectroscopic techniques, particularly in-situ methods, allow for the monitoring of reactions as they occur, providing a wealth of information about the species present in the reaction mixture.

NMR Spectroscopy: Real-time 2D NMR spectroscopy has been successfully used to monitor the synthesis of pyrimidines and identify previously unobserved intermediates. nih.gov This technique could be applied to reactions of this compound to track the consumption of reactants, the formation of products, and the transient appearance of intermediates. nih.govresearchgate.netmdpi.comrsc.org For example, in a cross-coupling reaction, the formation of the oxidative addition product, a Pd(II)-pyrimidine complex, might be observable by ¹H, ¹³C, or ³¹P NMR (if phosphine (B1218219) ligands are used).

Infrared (IR) and Raman Spectroscopy: In-situ IR and Raman spectroscopy can be used to monitor changes in vibrational modes associated with specific functional groups, providing kinetic and mechanistic information. For example, the C-Cl and C-Br stretching frequencies could be monitored to follow the progress of a substitution or cross-coupling reaction.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize charged intermediates in a reaction mixture, such as cationic palladium complexes in a catalytic cycle.

Computational Verification of Proposed Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. researchgate.netnih.gov DFT calculations can be used to model reaction pathways, calculate the energies of reactants, products, transition states, and intermediates, and thus provide a theoretical basis for understanding experimental observations. nih.govias.ac.in

For this compound, computational studies could address several key mechanistic questions:

Nucleophilic Substitution: DFT calculations can predict the relative activation barriers for nucleophilic attack at the C2 and C5 positions, providing a theoretical rationale for the observed regioselectivity. The geometries and stabilities of the corresponding Meisenheimer intermediates can also be calculated. ias.ac.in

Cross-Coupling Reactions: The entire catalytic cycle of Suzuki-Miyaura or Sonogashira couplings can be modeled using DFT. nih.gov This allows for the determination of the rate-determining step, the influence of ligands on the catalyst's activity and selectivity, and the feasibility of different mechanistic pathways. nih.gov

Table 4: Representative Calculated Energetics for a Hypothetical SNAr Reaction

| Parameter | Value (kcal/mol) |

| Activation Energy (Ea) for C2 substitution | Data not available |

| Activation Energy (Ea) for C5 substitution | Data not available |

| Energy of Meisenheimer Intermediate (C2) | Data not available |

| Energy of Meisenheimer Intermediate (C5) | Data not available |

| This table is illustrative and does not contain real computational data for this compound. |

By combining the insights gained from these diverse experimental and computational approaches, a comprehensive and detailed understanding of the reaction mechanisms involving this compound can be achieved. This knowledge is not only of fundamental academic interest but also of significant practical importance for the application of this versatile building block in organic synthesis.

Advanced Applications and Research Frontiers of 4 Amino 5 Bromo 2 Chloropyrimidine Derivatives

Pyrimidine (B1678525) Scaffolds in Medicinal Chemistry Research

The inherent drug-like properties of the pyrimidine core have cemented its importance in pharmaceutical research. Its ability to mimic the structure of endogenous nucleobases allows for interaction with a wide range of biological targets, making it a privileged scaffold in drug discovery. wikipedia.org

Exploration as Enzyme Inhibitors and Receptor Modulators (General Principles)

Derivatives of 4-amino-5-bromo-2-chloropyrimidine are actively investigated as inhibitors of various enzymes and modulators of cellular receptors, playing a significant role in the development of targeted therapies. The pyrimidine core can act as a bioisostere for other cyclic systems, and its substituents can be tailored to achieve high affinity and selectivity for a specific biological target. For instance, pyrimidine derivatives have been successfully developed as receptor tyrosine kinase inhibitors for cancer treatment. guidechem.com The strategic placement of functional groups on the pyrimidine ring allows for the formation of key interactions, such as hydrogen bonds and hydrophobic interactions, within the active site of an enzyme or the binding pocket of a receptor. This molecular recognition is fundamental to their mechanism of action, leading to the modulation of biological pathways implicated in various diseases.

Design and Synthesis of Advanced Pharmacophores

The synthesis of advanced pharmacophores from this compound is a highly active area of research. guidechem.com A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. The reactivity of the chloro and bromo substituents on the pyrimidine ring allows for a diverse range of chemical transformations, including nucleophilic substitution and cross-coupling reactions. This enables the introduction of various functionalities to construct complex molecules with desired pharmacological profiles. For example, microwave-assisted synthesis has been employed to create novel 2-amino-4-chloro-pyrimidine derivatives with potential anticancer properties. nih.gov The ability to systematically modify the structure of the pyrimidine core is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Table 1: Examples of Pharmacophores Derived from Pyrimidine Scaffolds

| Pharmacophore Type | Key Structural Features | Therapeutic Target (Example) | Reference |

| Diarylureas | Pyrimidine ring linked to a urea (B33335) moiety with two aryl groups | Kinases (e.g., Sorafenib for cancer) | nih.gov |

| Aminobenzazoles | Pyrimidine fused with a benzazole ring system | Various cancers (leukemia, renal, prostate) | nih.gov |

| Pyrrolo[2,3-d]pyrimidines | Pyrimidine fused with a pyrrole (B145914) ring | Enzyme inhibitors (e.g., Ribociclib) | pharmaffiliates.com |

Prodrug Strategies Based on Pyrimidine Nuclei

To overcome challenges such as poor solubility or unfavorable pharmacokinetic profiles of active drug molecules, prodrug strategies are often employed. nih.govmdpi.com The pyrimidine nucleus provides a versatile platform for the design of prodrugs. nih.gov A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation. This approach can enhance drug delivery, improve bioavailability, and reduce off-target toxicity. For pyrimidine-based drugs, modifications can be made to the amino or other functional groups to attach promoieties that are cleaved in vivo to release the active parent drug. nih.gov For instance, the introduction of a water-soluble N-methylpiperazino promoiety linked by an O-alkyl carbamate (B1207046) linker to pyrazolo[3,4-d]pyrimidine compounds has been shown to significantly improve their aqueous solubility. nih.gov

Material Science Applications of Functionalized Pyrimidines

Beyond their biological significance, pyrimidine derivatives are increasingly being explored for their unique electronic and optical properties, making them valuable components in the field of material science.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

The electron-deficient nature of the pyrimidine ring, a result of the two nitrogen atoms, makes it an excellent building block for organic electronic materials. researchgate.net Functionalized pyrimidines are utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netresearchgate.net Their high electron-accepting properties and coordination ability allow for their incorporation into various components of OLEDs, including as phosphorescent and fluorescent emitters, bipolar host materials, and electron-transporting materials. researchgate.net The performance of these materials can be fine-tuned by modifying the substituents on the pyrimidine core, which influences their electronic energy levels, charge transport characteristics, and photoluminescent properties.

Table 2: Applications of Pyrimidine Derivatives in OLEDs

| OLED Component | Function of Pyrimidine Derivative | Key Property | Reference |

| Emissive Layer | Fluorescent or phosphorescent emitter | High quantum yield, tunable emission color | researchgate.net |

| Host Material | Bipolar host for emitters | Balanced charge transport, high triplet energy | researchgate.net |

| Electron Transport Layer | Electron-transporting material | High electron mobility, good thermal stability | researchgate.net |

Polymer Chemistry and Coordination Polymers

The ability of the nitrogen atoms in the pyrimidine ring to coordinate with metal ions makes it a valuable ligand in the construction of coordination polymers. youtube.com These are inorganic or organometallic polymer structures where metal cations are linked by organic ligands. youtube.com The resulting materials can exhibit a wide range of structures, from one-dimensional chains to complex three-dimensional frameworks, with diverse magnetic, catalytic, and porous properties. acs.orgresearchgate.net For example, copper(II) coordination polymers with pyrimidine and dicyanamide (B8802431) have been synthesized and characterized for their magnetic behavior. acs.org Furthermore, pyrimidines can be incorporated into the backbone of organic polymers to modify their properties, such as thermal stability and conductivity. The versatility of pyrimidine chemistry allows for the creation of a vast library of functional polymers with tailored characteristics for specific applications.

Agrochemical Research and Development of Pyrimidine-Based Compounds

The pyrimidine ring is a crucial scaffold in the development of modern agrochemicals due to the broad-spectrum biological activities exhibited by its derivatives, including fungicidal, insecticidal, and herbicidal properties. frontiersin.orgmdpi.comgsconlinepress.com The substitution pattern on the pyrimidine ring allows for the fine-tuning of a compound's biological activity and physical properties, making it a valuable target for agrochemical research. mdpi.com

Research into pyrimidine-based fungicides has yielded compounds with significant efficacy against various plant pathogens. For instance, a study on pyrimidine derivatives containing an amide moiety revealed potent antifungal activity. Specifically, compound 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) demonstrated excellent inhibitory effects against Phomopsis sp., with an EC50 value of 10.5 µg/mL, which was superior to the commercial fungicide Pyrimethanil (EC50 of 32.1 µg/mL). frontiersin.org Another study focused on novel pyrimidine derivatives with sulfonate esters, where compound A₅ showed a strong antibacterial effect against Xanthomonas oryzae pv. oryzae (Xoo) with an EC₅₀ value of 4.24 µg/mL, outperforming commercial agents. mdpi.com

In the realm of insecticides, researchers have designed and synthesized novel pyridino[1,2-a]pyrimidine mesoionics. One such compound, F45 , which features an indole-containing substituent, exhibited high insecticidal activity against aphids with an LC50 value of 2.97 mg/L. nih.gov This efficacy is comparable to the commercial insecticide triflumezopyrim. nih.gov Molecular docking studies suggest that this class of compounds may act on the nervous system of insects by interacting with neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov

The following table summarizes the bioactivity of selected pyrimidine-based agrochemical compounds.

| Compound ID | Target Organism | Bioactivity Metric | Value | Reference |

| 5o | Phomopsis sp. (fungus) | EC50 | 10.5 µg/mL | frontiersin.org |

| Pyrimethanil | Phomopsis sp. (fungus) | EC50 | 32.1 µg/mL | frontiersin.org |

| A₅ | Xanthomonas oryzae pv. oryzae (bacterium) | EC₅₀ | 4.24 µg/mL | mdpi.com |

| F45 | Aphids (insect) | LC50 | 2.97 mg/L | nih.gov |

| Triflumezopyrim | Aphids (insect) | LC50 | 2.94 mg/L | nih.gov |

Catalysis and Ligand Design for Organometallic Chemistry

The nitrogen atoms within the pyrimidine ring possess lone pairs of electrons, making pyrimidine derivatives excellent ligands for coordinating with metal centers in organometallic complexes. This property is harnessed in catalysis, where the pyrimidine scaffold can influence the catalytic activity and selectivity of a metal complex.

A notable application is in acceptorless dehydrogenative coupling reactions, where a ruthenium hydrido chloride complex supported by a bidentate P^N ligand containing a phenanthridine (B189435) donor arm catalyzes the synthesis of pyridines, quinolines, and pyrimidines. acs.org This process utilizes alcohols as starting materials and proceeds in the presence of a base. acs.org

Furthermore, pyrimidine-based directing groups have been employed in transition metal-catalyzed C-H functionalization reactions. For example, a removable pyrimidine-based directing group has been used to facilitate the Rh(III)-catalyzed atroposelective C-H cyanation of 1-aryl benzo[h]isoquinolines. acs.org Mechanistic studies, including deuterium (B1214612) labeling experiments, indicated that the C-H cleavage step in this process is reversible. acs.org In a different approach, the amination of 2-chloropyrimidines with various aniline (B41778) derivatives has been achieved at room temperature using tolylzinc bromide as a base, which significantly enhances the reactivity of the amines. thieme-connect.com This method provides a mild protocol for synthesizing 2-anilinopyrimidines and appears to proceed via a nucleophilic substitution pathway. thieme-connect.com

The table below highlights key examples of pyrimidine derivatives used in catalysis.

| Catalyst/Directing Group | Metal | Reaction Type | Substrate | Product | Reference |

| Ruthenium hydrido chloride with P^N ligand | Ru | Dehydrogenative Coupling | Alcohols | Pyridines, Quinolines, Pyrimidines | acs.org |

| Pyrimidine-based directing group | Rh(III) | Atroposelective C-H Cyanation | 1-Aryl benzo[h]isoquinolines | Cyanated 1-Aryl benzo[h]isoquinolines | acs.org |

| Tolylzinc bromide (as base) | N/A (Zinc-assisted) | Amination | 2-Chloropyrimidines | 2-Anilinopyrimidines | thieme-connect.com |

Bioorthogonal Chemistry and Labeling Agent Development

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. Pyrimidine derivatives are emerging as valuable tools in this field, particularly in the development of labeling agents for biomolecules.

A significant development is the creation of a novel pyrimidine-based stable-isotope labeling reagent, [d₀]-/[d₆]-4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (DMMSP) . nih.gov This reagent is designed for the comparative quantification of proteins using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). nih.gov The DMMSP labeling strategy offers several advantages: it is cysteine-specific, provides signal amplification, and allows for direct analysis with minimal sample handling. nih.gov This one-step labeling method has been successfully applied to model samples like cysteine, a Cys-containing peptide, and a lysozyme (B549824) digest, demonstrating high accuracy and reproducibility. nih.gov Such tools are powerful for comparative proteome research, especially for analyzing low-abundance proteins. nih.gov

The versatility of the pyrimidine scaffold allows for the incorporation of various functionalities, making it an attractive platform for designing diverse chemical probes and labeling agents for biological studies.

The features of the DMMSP labeling reagent are detailed in the table below.

| Labeling Reagent | Full Name | Target Residue | Analytical Method | Key Features | Reference |

| DMMSP | [d₀]-/[d₆]-4,6-dimethoxy-2-(methylsulfonyl)pyrimidine | Cysteine | MALDI-TOF MS | Stable-isotope labeling, Cysteine-specific, Signal amplification, One-step reaction | nih.gov |

Environmental and Safety Considerations in the Research and Synthesis of 4 Amino 5 Bromo 2 Chloropyrimidine

Sustainable Chemistry Practices in Laboratory Synthesis

The traditional synthesis of pyrimidine (B1678525) derivatives has often involved the use of hazardous reagents and solvents, leading to significant environmental concerns. rasayanjournal.co.in However, the principles of green chemistry are being increasingly integrated into the synthesis of these compounds to mitigate their environmental footprint. benthamdirect.comnih.govbenthamdirect.com

Modern sustainable approaches to pyrimidine synthesis focus on several key areas:

Use of Greener Solvents and Catalysts: Efforts are being made to replace toxic and volatile organic solvents with more environmentally friendly alternatives such as water, ionic liquids, or even solvent-free reaction conditions. rasayanjournal.co.inresearchgate.net The use of catalysts can also enhance reaction efficiency, reduce energy consumption, and minimize waste generation. benthamdirect.comnih.gov

Energy Efficiency: Techniques like microwave-assisted and ultrasound-assisted synthesis can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. rasayanjournal.co.inbenthamdirect.com

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of byproducts. Multicomponent reactions, where three or more reactants are combined in a single step to form the product, are a prime example of this approach. rasayanjournal.co.inresearchgate.net

While specific green synthesis routes for 4-Amino-5-bromo-2-chloropyrimidine are not extensively documented in publicly available literature, the general principles of green pyrimidine synthesis can be applied. For instance, one reported synthesis of this compound starts from 5-bromo-2,4-dichloropyrimidine (B17362) and ammonia (B1221849). guidechem.com A greener adaptation of this could involve using a less hazardous solvent and optimizing reaction conditions to reduce energy input and byproduct formation.

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Pyrimidine Derivatives

| Feature | Traditional Synthesis | Green Synthesis |

| Solvents | Often uses hazardous and volatile organic solvents. rasayanjournal.co.in | Employs safer solvents like water, ionic liquids, or solvent-free conditions. rasayanjournal.co.inresearchgate.net |

| Catalysts | May use stoichiometric and often toxic reagents. | Utilizes catalytic amounts of often recyclable and less toxic catalysts. benthamdirect.comnih.gov |

| Energy | Typically relies on conventional heating, which can be energy-intensive. | Utilizes energy-efficient methods like microwave or ultrasound irradiation. rasayanjournal.co.inbenthamdirect.com |

| Reaction Type | Often involves multi-step syntheses with intermediate isolation. | Favors one-pot and multicomponent reactions to improve efficiency. rasayanjournal.co.inresearchgate.net |

| Waste | Generates significant amounts of byproducts and waste. rasayanjournal.co.in | Designed for high atom economy, minimizing waste generation. rasayanjournal.co.in |

Management of Chemical Waste Streams

The synthesis of this compound and other halogenated pyrimidines generates various chemical waste streams that require careful management to prevent environmental contamination and ensure laboratory safety. fishersci.senih.govresearchgate.net

Key waste streams include:

Halogenated Organic Compounds: The primary waste will consist of the target compound itself and any halogenated byproducts. These are often classified as hazardous waste and must be disposed of accordingly. fishersci.se